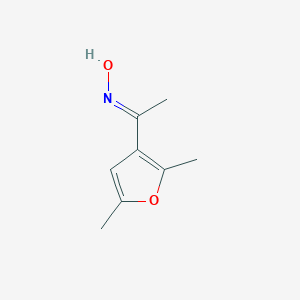
1-(2,5-Dimethyl-3-furyl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethyl-3-furyl)ethanone oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethyl-3-furyl)ethanone oxime is not fully understood. However, it is known to act as a chelator for metal ions such as copper, iron, and zinc. It has also been shown to inhibit the activity of enzymes that require metal ions for their function.
Biochemical and Physiological Effects
1-(2,5-Dimethyl-3-furyl)ethanone oxime has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2,5-Dimethyl-3-furyl)ethanone oxime in lab experiments is its versatility. It can be used in various fields such as chemistry, biology, and medicine. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 1-(2,5-Dimethyl-3-furyl)ethanone oxime is its toxicity. It is toxic if ingested or inhaled and can cause skin irritation.
Orientations Futures
There are several future directions for research on 1-(2,5-Dimethyl-3-furyl)ethanone oxime. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a biosensor for metal ions. Additionally, further research can be done to understand its mechanism of action and its interaction with metal ions.
Conclusion
In conclusion, 1-(2,5-Dimethyl-3-furyl)ethanone oxime is a versatile compound that has been extensively used in scientific research. It has various biochemical and physiological effects and can be used in various fields such as chemistry, biology, and medicine. Further research is needed to explore its potential as a therapeutic agent and biosensor, and to understand its mechanism of action.
Méthodes De Synthèse
1-(2,5-Dimethyl-3-furyl)ethanone oxime can be synthesized using various methods. One of the most common methods is the reaction of furfural with hydroxylamine hydrochloride in the presence of a base. The reaction yields 1-(2,5-Dimethyl-3-furyl)ethanone oxime as a white crystalline solid. Other methods include the reaction of furfural with hydroxylamine sulfate or hydroxylamine acetate.
Applications De Recherche Scientifique
1-(2,5-Dimethyl-3-furyl)ethanone oxime has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a chelator in metal ion extraction. It has also been used as a building block in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(NE)-N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3/b9-6+ |
Clé InChI |
XXDVCOUNHMBQLZ-RMKNXTFCSA-N |
SMILES isomérique |
CC1=CC(=C(O1)C)/C(=N/O)/C |
SMILES |
CC1=CC(=C(O1)C)C(=NO)C |
SMILES canonique |
CC1=CC(=C(O1)C)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



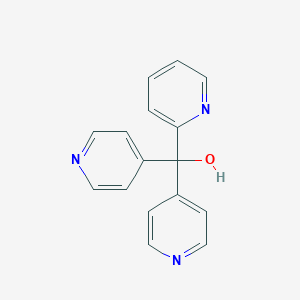

![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
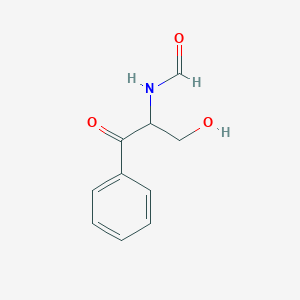
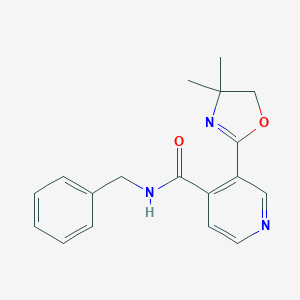
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)



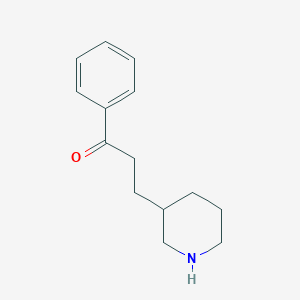
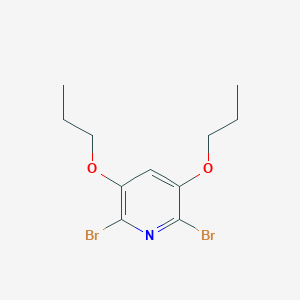

![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)